molecular formula C17H18FN3O3S2 B2959786 N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 893372-07-1

N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2959786
CAS RN: 893372-07-1
M. Wt: 395.47
InChI Key: AYVQEHPEAGRQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H18FN3O3S2 and its molecular weight is 395.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Insights and Antiviral Applications

A study provided quantum chemical insight into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic properties of a novel antiviral active molecule closely related to the compound . This molecule was investigated for its antiviral potency against SARS-CoV-2 protein through molecular docking, revealing potential as an antiviral agent due to its interaction with the virus's protease (Mary et al., 2020).

Crystallography and Structural Analysis

Crystallographic studies have shed light on the structural aspects of similar compounds, revealing their folded conformations and how different substituents affect molecular geometry. These studies are crucial for understanding the interactions of such molecules with biological targets and could guide the design of new drugs (Subasri et al., 2017).

Synthesis and Evaluation of Novel Compounds

Research has also focused on the synthesis and evaluation of new derivatives of thieno[3,2-d]pyrimidine for their antitumor activity. These compounds show significant potential as anticancer agents, highlighting the versatility of this chemical scaffold in drug development (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S2/c1-24-7-6-21-16(23)15-13(5-8-25-15)20-17(21)26-10-14(22)19-12-4-2-3-11(18)9-12/h2-4,9H,5-8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVQEHPEAGRQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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